![molecular formula C15H13N B11894679 Spiro[cyclopropane-1,9'-fluoren]-2'-amine](/img/structure/B11894679.png)
Spiro[cyclopropane-1,9'-fluoren]-2'-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Spiro[cyclopropane-1,9’-fluoren]-2’-amine is a unique organic compound characterized by its spirocyclic structure, which includes a cyclopropane ring fused to a fluorene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of spiro[cyclopropane-1,9’-fluoren]-2’-amine typically involves the Corey–Chaykovsky reaction, where fluorene-9-one azine reacts with dimethyloxosulfonium methylide to yield the spiro compound . The reaction conditions include the use of dimethyloxosulfonium methylide in excess to achieve a yield of approximately 70% .
Industrial Production Methods
While specific industrial production methods for spiro[cyclopropane-1,9’-fluoren]-2’-amine are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Spiro[cyclopropane-1,9’-fluoren]-2’-amine can undergo various chemical reactions, including:
Reduction: Reduction reactions can be performed using nickel (II) hydroxide as a catalyst.
Substitution: The compound can participate in substitution reactions, particularly involving nucleophiles.
Common Reagents and Conditions
Oxidation: Lead tetraacetate at temperatures ranging from -30 to -20°C.
Reduction: Nickel (II) hydroxide and methyl acrylate at 80°C.
Substitution: Various nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions include spirocyclic derivatives and substituted fluorene compounds, depending on the specific reagents and conditions used.
Scientific Research Applications
Spiro[cyclopropane-1,9’-fluoren]-2’-amine has several scientific research applications:
Mechanism of Action
The mechanism by which spiro[cyclopropane-1,9’-fluoren]-2’-amine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. The pathways involved include inhibition of specific enzymes and modulation of receptor activity, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Spiro[cyclopropane-1,2’-steroids]: Known for their biological activities, including diuretic and antiandrogenic effects.
Spiro[fluorene-9,9’-xanthene]: Used in organic light-emitting diodes (OLEDs) due to their photophysical properties.
Spiro[indoline-succinimides]: Synthesized using carbamoylation and imidation reactions, with applications in pharmaceuticals.
Uniqueness
Spiro[cyclopropane-1,9’-fluoren]-2’-amine is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C15H13N |
|---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
spiro[cyclopropane-1,9'-fluorene]-2'-amine |
InChI |
InChI=1S/C15H13N/c16-10-5-6-12-11-3-1-2-4-13(11)15(7-8-15)14(12)9-10/h1-6,9H,7-8,16H2 |
InChI Key |
UMHGUJCYBKMLOZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC12C3=CC=CC=C3C4=C2C=C(C=C4)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,7-Diazaspiro[4.4]nonane, 7-(5-isothiazolyl)-](/img/structure/B11894609.png)
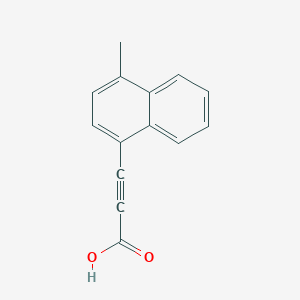
![2,4,9-Trimethylindeno[2,1-B]pyran](/img/structure/B11894618.png)
![3-Methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-6-amine dihydrochloride](/img/structure/B11894623.png)
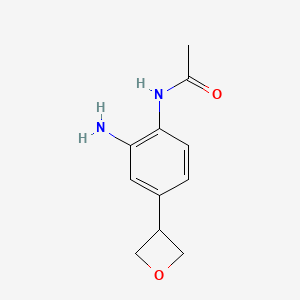
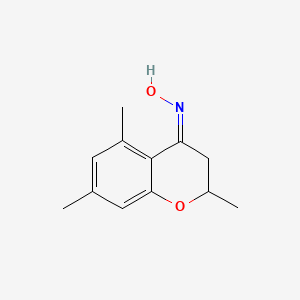
![5-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carbonitrile](/img/structure/B11894645.png)



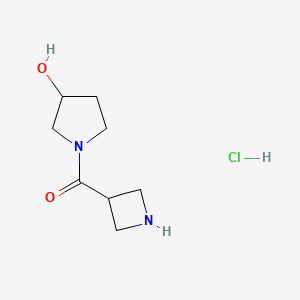

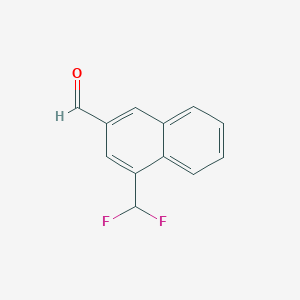
![2,7-Diazaspiro[4.4]nonane, 2-(3-pyridazinyl)-](/img/structure/B11894670.png)
